molecular formula C12H17NS B14269085 Pentanethioamide, N-(phenylmethyl)- CAS No. 163313-56-2

Pentanethioamide, N-(phenylmethyl)-

Cat. No.: B14269085
CAS No.: 163313-56-2
M. Wt: 207.34 g/mol
InChI Key: ZLBCTVCIVXCKFR-UHFFFAOYSA-N
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Description

The name denotes a pentanethioamide backbone (a five-carbon chain with a thioamide group, –C(S)NH–) substituted with an N-benzyl (phenylmethyl) group. Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur.

Properties

CAS No.

163313-56-2

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-benzylpentanethioamide

InChI

InChI=1S/C12H17NS/c1-2-3-9-12(14)13-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14)

InChI Key

ZLBCTVCIVXCKFR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=S)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentanethioamide, N-(phenylmethyl)- can be synthesized through the reaction of pentanoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of the thioamide group facilitated by the presence of sulfur-containing reagents.

Industrial Production Methods: In an industrial setting, the production of Pentanethioamide, N-(phenylmethyl)- involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Pentanethioamide, N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides.

Scientific Research Applications

Pentanethioamide, N-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanethioamide, N-(phenylmethyl)- involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Pentanethioamide, N-(phenylmethyl)-" (hypothetical structure) with structurally related thioamides and benzyl-substituted compounds from the evidence. Key differences in substituents, molecular properties, and applications are highlighted.

Compound Name Molecular Formula Molecular Weight Substituents/Features Applications/Significance Evidence ID
N-(Phenylmethyl)pentanethioamide (hypothetical) C₁₂H₁₅NS 205.32 Benzyl group attached to thioamide nitrogen Potential intermediate in drug synthesis or agrochemicals (inferred)
N-(4-Bromophenyl)pentanethioamide C₁₁H₁₄BrNS 272.20 4-Bromophenyl group Organic synthesis intermediate; halogen enhances reactivity
N-(tert-Butyl)-4-methyl-2-(propyl(quinolin-4-yl)amino)pentanethioamide Quinoline, tert-butyl, and propylamino groups Heterocyclic synthesis; pharmaceutical research (e.g., kinase inhibitors)
4,4-Dimethyl-2,3-dioxo-N,N-bis(phenylmethyl)pentanethioamide C₂₁H₂₂N₂O₂S 366.48 Two benzyl groups, dioxo, and dimethyl groups Specialty chemical for pharmaceuticals or polymers
N-(Phenylmethyl)-1H-purin-6-amine C₁₂H₁₁N₅ 225.25 Benzyl-purine hybrid (not a thioamide) Plant growth regulator (6-benzyladenine)

Key Observations:

The quinoline and tert-butyl groups in and ’s compound suggest applications in drug discovery, leveraging heterocyclic frameworks for target binding . The dioxo and bis-benzyl groups in ’s compound increase polarity and steric hindrance, likely affecting solubility and reactivity .

Molecular Weight and Functional Groups: Halogenation (e.g., bromine in ’s compound) increases molecular weight and may enhance bioactivity or stability .

Applications :

  • Thioamides with benzyl or aryl groups are common intermediates in agrochemicals (e.g., prosulfocarb in ) and pharmaceuticals .
  • The absence of direct data on "N-(phenylmethyl)pentanethioamide" necessitates extrapolation from analogs, suggesting roles in multicomponent reactions or polymer precursors .

Research Findings and Data Gaps

  • Physicochemical Properties : The hypothetical compound’s sulfur atom may confer higher lipophilicity compared to amides, influencing membrane permeability in drug design.

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